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molecular formula C8H12O B7721204 Bicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 3574-54-7

Bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No. B7721204
M. Wt: 124.18 g/mol
InChI Key: UAQYREPFSVCDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741327B2

Procedure details

In a flask under argon was placed dichloromethane (25 mL) and to this was added a 2M solution of oxalyl chloride in dichloromethane (4.0 mL, 8.0 mmol). The mixture was then cooled to −78° C. and then slowly treated with dimethyl sulfoxide (846 μL, 11.92 mmol) and gas evolution occurred. The mixture was stirred at −78° C. for 20 min. After this time, a solution of bicyclo[2.2.1]hept-2-yl-methanol (505 mg, 4.0 mmol) in dichloromethane (15 mL) was added dropwise. The mixture was stirred at −78° C. for another 15 min and then triethylamine (2.2 mL, 15.6 mmol) was added and the reaction was slowly warmed to 0° C. The mixture was then quenched with a 1M aqueous sodium bisulfate solution (50 mL) and extracted with dichloromethane (3×20 mL). The organic layers were combined and dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by AnaLogix IntelliFlash flash chromatography (12 g column, 3% ethyl acetate/hexanes to 40% ethyl acetate/hexanes) afforded slightly impure bicyclo[2.2.1]heptane-2-carbaldehyde (512 mg).
Quantity
846 μL
Type
reactant
Reaction Step One
Quantity
505 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH:11]12[CH2:17][CH:14]([CH2:15][CH2:16]1)[CH2:13][CH:12]2[CH2:18][OH:19].C(N(CC)CC)C>ClCCl>[CH:11]12[CH2:17][CH:14]([CH2:15][CH2:16]1)[CH2:13][CH:12]2[CH:18]=[O:19]

Inputs

Step One
Name
Quantity
846 μL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
505 mg
Type
reactant
Smiles
C12C(CC(CC1)C2)CO
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask under argon was placed
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for another 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was slowly warmed to 0° C
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with a 1M aqueous sodium bisulfate solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by AnaLogix IntelliFlash flash chromatography (12 g column, 3% ethyl acetate/hexanes to 40% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C12C(CC(CC1)C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 512 mg
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07741327B2

Procedure details

In a flask under argon was placed dichloromethane (25 mL) and to this was added a 2M solution of oxalyl chloride in dichloromethane (4.0 mL, 8.0 mmol). The mixture was then cooled to −78° C. and then slowly treated with dimethyl sulfoxide (846 μL, 11.92 mmol) and gas evolution occurred. The mixture was stirred at −78° C. for 20 min. After this time, a solution of bicyclo[2.2.1]hept-2-yl-methanol (505 mg, 4.0 mmol) in dichloromethane (15 mL) was added dropwise. The mixture was stirred at −78° C. for another 15 min and then triethylamine (2.2 mL, 15.6 mmol) was added and the reaction was slowly warmed to 0° C. The mixture was then quenched with a 1M aqueous sodium bisulfate solution (50 mL) and extracted with dichloromethane (3×20 mL). The organic layers were combined and dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by AnaLogix IntelliFlash flash chromatography (12 g column, 3% ethyl acetate/hexanes to 40% ethyl acetate/hexanes) afforded slightly impure bicyclo[2.2.1]heptane-2-carbaldehyde (512 mg).
Quantity
846 μL
Type
reactant
Reaction Step One
Quantity
505 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH:11]12[CH2:17][CH:14]([CH2:15][CH2:16]1)[CH2:13][CH:12]2[CH2:18][OH:19].C(N(CC)CC)C>ClCCl>[CH:11]12[CH2:17][CH:14]([CH2:15][CH2:16]1)[CH2:13][CH:12]2[CH:18]=[O:19]

Inputs

Step One
Name
Quantity
846 μL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
505 mg
Type
reactant
Smiles
C12C(CC(CC1)C2)CO
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask under argon was placed
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for another 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was slowly warmed to 0° C
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with a 1M aqueous sodium bisulfate solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by AnaLogix IntelliFlash flash chromatography (12 g column, 3% ethyl acetate/hexanes to 40% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C12C(CC(CC1)C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 512 mg
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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